Isoproturon-didemethyl
Overview
Description
Isoproturon-didemethyl is a derivative of isoproturon, a phenylurea herbicide widely used to control broadleaf weeds in cereal crops. This compound is formed through the demethylation of isoproturon, resulting in the removal of two methyl groups. This compound is of interest due to its environmental persistence and potential toxic effects .
Mechanism of Action
Target of Action
Isoproturon-didemethyl, a metabolite of the herbicide Isoproturon , primarily targets broad leaf weeds in cereal crops . The compound’s primary target is the photosynthetic apparatus, specifically the D1 protein of Photosystem-II (PS-II) .
Mode of Action
This compound interacts with its target, the D1 protein of PS-II, by inhibiting photosynthesis . This interaction disrupts the plant’s ability to convert light energy into chemical energy, leading to the death of the weed .
Biochemical Pathways
The degradation of Isoproturon primarily occurs through demethylation, leading to the formation of two main metabolites, monodemethyl isoproturon (MDIPU) and didemethyl isoproturon (DDIPU) . In addition, the phenylurea side chain is hydrolyzed into 4-Isopropylaniline .
Pharmacokinetics
Isoproturon is highly stable over a wide range of pH (4–13), with a degradation half-life of at least more than 200 to 1560 days . It shows variable stability against photolysis in water with a DT50 ranging from 4.5 to 88 days . These properties impact the bioavailability of Isoproturon and its metabolites, including this compound.
Result of Action
The result of this compound’s action is the effective control of broad leaf weeds in cereal crops . By inhibiting photosynthesis, the compound causes the death of the weed, thereby protecting the crop .
Action Environment
Environmental factors play a significant role in the action, efficacy, and stability of this compound. The compound is widely used in conventional agriculture in different regions of the world . Due to its higher water solubility and intensive use, Isoproturon has been detected in both surface and ground waters in Europe . The compound’s stability over a wide pH range and its resistance to photolysis contribute to its persistence in the environment .
Biochemical Analysis
Biochemical Properties
Isoproturon-didemethyl plays a significant role in biochemical reactions, particularly in the degradation pathways of isoproturon. It interacts with various enzymes, proteins, and other biomolecules involved in the demethylation process. The primary enzymes responsible for the demethylation of isoproturon to form this compound are cytochrome P450 monooxygenases . These enzymes catalyze the removal of methyl groups from isoproturon, resulting in the formation of this compound. The interaction between this compound and cytochrome P450 monooxygenases is crucial for the degradation of isoproturon and its subsequent detoxification in the environment.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . Additionally, this compound has been found to interfere with the normal functioning of mitochondria, resulting in impaired energy production and increased apoptosis in affected cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to cytochrome P450 monooxygenases, inhibiting their activity and preventing further demethylation of isoproturon . This inhibition leads to the accumulation of this compound in the environment. Furthermore, this compound has been shown to modulate the expression of genes involved in oxidative stress response, apoptosis, and mitochondrial function . These changes in gene expression contribute to the observed cellular effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under a wide range of pH conditions, with a degradation half-life of more than 200 to 1560 days . Its stability can vary depending on environmental factors such as temperature, light, and microbial activity. Long-term exposure to this compound has been associated with chronic oxidative stress, mitochondrial dysfunction, and increased apoptosis in cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may not exhibit significant toxic effects. At higher doses, it can induce oxidative stress, mitochondrial dysfunction, and apoptosis in various tissues . Threshold effects have been observed, where a certain dosage level triggers a significant increase in adverse effects. Additionally, prolonged exposure to high doses of this compound can lead to chronic toxicity and long-term health effects in animal models .
Metabolic Pathways
This compound is involved in the metabolic pathways of isoproturon degradation. The primary metabolic pathway involves the demethylation of isoproturon by cytochrome P450 monooxygenases, resulting in the formation of this compound . This metabolite can further undergo hydrolysis to produce 4-isopropylaniline, which is subsequently degraded by microbial activity . The involvement of cytochrome P450 monooxygenases and microbial enzymes in these metabolic pathways highlights the importance of this compound in the overall degradation process of isoproturon.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound can accumulate in specific compartments or organelles, depending on its physicochemical properties and interactions with cellular components . The transport and distribution of this compound within cells and tissues are crucial for understanding its cellular effects and potential toxicity.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be localized to specific compartments or organelles within cells, such as mitochondria, where it exerts its effects on cellular metabolism and energy production . Targeting signals and post-translational modifications may direct this compound to these specific locations, influencing its activity and interactions with other biomolecules . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of isoproturon-didemethyl involves the demethylation of isoproturon. This can be achieved through microbial degradation or chemical methods. Microbial degradation typically involves the use of specific bacteria that possess the enzymes required for demethylation .
Industrial Production Methods: Industrial production of this compound is not common, as it is primarily a degradation product of isoproturon. controlled microbial degradation processes can be employed to produce this compound in a laboratory setting .
Chemical Reactions Analysis
Types of Reactions: Isoproturon-didemethyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the phenyl ring or the urea moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.
Major Products Formed:
Oxidation: Hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylurea compounds.
Scientific Research Applications
Isoproturon-didemethyl has several scientific research applications, including:
Environmental Studies: Used to study the degradation pathways and environmental fate of phenylurea herbicides.
Toxicology: Investigated for its potential toxic effects on various organisms.
Bioremediation: Explored for its role in the microbial degradation of herbicides in contaminated soils.
Comparison with Similar Compounds
Isoproturon: The parent compound, widely used as a herbicide.
Monodemethyl-isoproturon: A single demethylated derivative of isoproturon.
Diuron: Another phenylurea herbicide with similar properties.
Uniqueness: Isoproturon-didemethyl is unique due to its specific demethylation pattern, which affects its environmental persistence and toxicity. Compared to isoproturon and monodemethyl-isoproturon, this compound has different degradation pathways and interactions with microbial enzymes .
Properties
IUPAC Name |
(4-propan-2-ylphenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(2)8-3-5-9(6-4-8)12-10(11)13/h3-7H,1-2H3,(H3,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBKOIZWGCVCKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204592 | |
Record name | Isoproturon-desmethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56046-17-4 | |
Record name | (4-Isopropylphenyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56046-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoproturon-desmethyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056046174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoproturon-desmethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
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